molecular formula C18H11ClN6O B12208343 2-[10-(3-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol

2-[10-(3-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol

Cat. No.: B12208343
M. Wt: 362.8 g/mol
InChI Key: VLCFHDHPCHZATC-UHFFFAOYSA-N
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Description

2-[10-(3-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7300^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol is a complex organic compound characterized by its unique structure, which includes a chlorophenyl group and a hexaazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[10-(3-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol typically involves multi-step organic reactions. The process begins with the preparation of the chlorophenyl precursor, followed by the formation of the hexaazatricyclo framework through cyclization reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-[10-(3-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.

Scientific Research Applications

2-[10-(3-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[10-(3-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: Shares the chlorophenyl group but differs in its overall structure and properties.

    Indole Derivatives: Similar in terms of aromaticity and potential biological activities.

Uniqueness

2-[10-(3-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol is unique due to its hexaazatricyclo framework, which imparts distinct chemical and biological properties not found in simpler compounds.

Properties

Molecular Formula

C18H11ClN6O

Molecular Weight

362.8 g/mol

IUPAC Name

2-[10-(3-chlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol

InChI

InChI=1S/C18H11ClN6O/c19-11-4-3-5-12(8-11)25-17-14(9-21-25)18-22-16(23-24(18)10-20-17)13-6-1-2-7-15(13)26/h1-10,26H

InChI Key

VLCFHDHPCHZATC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC(=CC=C5)Cl)O

Origin of Product

United States

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